C34H37N3O9S

説明

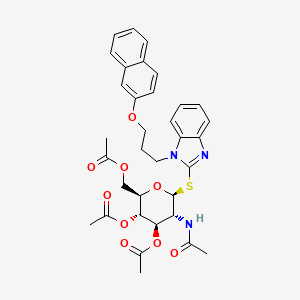

C₃₄H₃₇N₃O₉S is a complex organic compound characterized by a high molecular weight (MW: 675.73 g/mol) and diverse functional groups. Its structure includes a sulfonyl group (from the sulfur atom), multiple oxygen-containing groups (likely esters or ethers), and nitrogen atoms, possibly arranged in heterocyclic rings. Structural data from synthesis studies indicate bond angles such as C34-C33'-C38' (120.0°) and C39'-C38'-C33' (119.4°) , which may influence its conformational flexibility and intermolecular interactions.

特性

分子式 |

C34H37N3O9S |

|---|---|

分子量 |

663.7 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C34H37N3O9S/c1-20(38)35-30-32(45-23(4)41)31(44-22(3)40)29(19-43-21(2)39)46-33(30)47-34-36-27-12-7-8-13-28(27)37(34)16-9-17-42-26-15-14-24-10-5-6-11-25(24)18-26/h5-8,10-15,18,29-33H,9,16-17,19H2,1-4H3,(H,35,38)/t29-,30-,31-,32-,33+/m1/s1 |

InChIキー |

AAKLSNYIECKUJI-UPYFENACSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

C34H37N3O9S の合成には、中間体の生成を含む複数のステップが含まれます。合成経路は通常、コア構造の調製から始まり、その後、さまざまな官能基が導入されます。反応条件には、目的の生成物が高収率と純度で得られるように、特定の温度、溶媒、および触媒が必要となることがよくあります。

工業生産方法

C34H37N3O9S の工業生産には、実験室規模の合成方法のスケールアップが含まれます。これには、収率を最大化し、コストを最小限に抑えるための反応条件の最適化が含まれます。連続フローリアクターと高度な精製技術の使用は、化合物が意図された用途に必要な基準を満たすことを保証するために、産業環境で一般的です。

化学反応の分析

科学研究への応用

C34H37N3O9S は、以下を含む幅広い科学研究への応用があります。

化学: 有機合成における試薬または中間体として使用されます。

生物学: 生物学的システムに対する潜在的な影響とその生体分子との相互作用について研究されています。

医学: さまざまな病気の治療における治療的可能性について調査されています。

産業: 医薬品、農薬、その他の工業製品の製造に使用されています。

科学的研究の応用

C34H37N3O9S: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

作用機序

類似の化合物との比較

C34H37N3O9S は、その独自性を強調するために、他の類似の化合物と比較することができます。類似の化合物には、同様の分子構造または官能基を持つものが含まれます。比較は、反応性、生物活性、および産業用途の違いに焦点を当てることができます。

類似の化合物のリスト

- C33H35N3O9S

- C34H36N3O8S

- C35H38N3O9S

これらの化合物は、C34H37N3O9S と構造的に似ていますが、特定の官能基または分子配列が異なるため、特性と用途が異なります。

類似化合物との比較

Structural and Functional Group Analysis

The following table compares C₃₄H₃₇N₃O₉S with two structurally related compounds from recent studies:

Key Observations :

Pharmacokinetic and Bioactivity Profiles

Key Observations :

- Metabolic Stability : The trifluoromethyl group in C₁₀H₅F₃N₂O₃ enhances metabolic stability, whereas C₃₄H₃₇N₃O₉S may require structural optimization to resist enzymatic degradation.

- Toxicity : Both smaller compounds carry warnings for skin/eye irritation (H315-H319-H335), but the larger size of C₃₄H₃₇N₃O₉S may reduce acute toxicity risks .

生物活性

The compound with the molecular formula C34H37N3O9S is a complex organic molecule that exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

C34H37N3O9S is characterized by its diverse functional groups, which contribute to its biological activity. The presence of nitrogen, oxygen, and sulfur atoms suggests potential interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Overview

Recent studies have highlighted the antimicrobial properties of compounds similar to C34H37N3O9S, particularly focusing on their effectiveness against Gram-negative bacteria. A notable class of compounds includes lipopeptides, which are known for their ability to disrupt bacterial membranes.

The mechanism of action primarily involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to permeability changes and cell lysis.

- Biofilm Inhibition : Some studies suggest that similar compounds can inhibit biofilm formation, which is crucial for bacterial survival in hostile environments.

- Synergistic Effects : Research indicates that C34H37N3O9S may enhance the efficacy of existing antibiotics when used in combination therapies.

Case Studies and Research Findings

-

In Vitro Studies :

- A study published in PubMed analyzed the antibacterial activity of various derivatives of tridecaptins (which share structural similarities with C34H37N3O9S) against Enterobacteriaceae. The lead compound demonstrated significant activity and a favorable ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity) .

- In Vivo Efficacy :

- Comparative Studies :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。